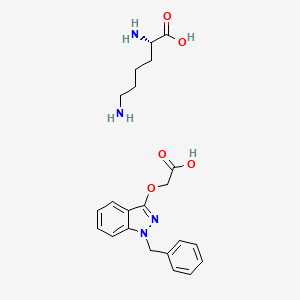

Bendazac lysine

Übersicht

Beschreibung

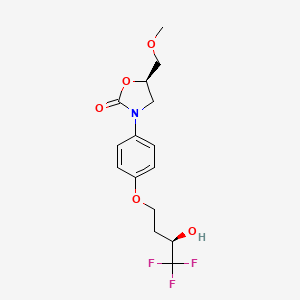

Bendazac lysine is an oxyacetic acid with anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties . Its principal effect is to inhibit the denaturation of proteins . The lysine salt is better absorbed than the parent compound after oral administration .

Synthesis Analysis

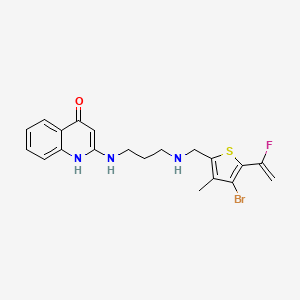

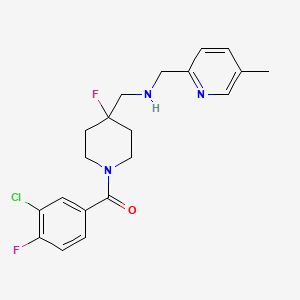

Novel bendazac analogues and their salts have been designed and prepared . The resulting compounds showed very good aqueous solubility . An in vitro assay showed that most of the resulting compounds had potent protective activity against oxidative damage .Molecular Structure Analysis

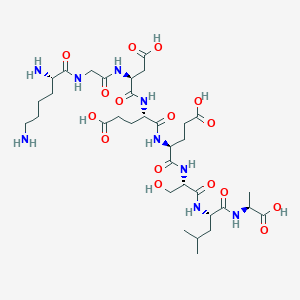

The molecular formula of Bendazac lysine is C22H28N4O5 . The molecular weight is 428.5 g/mol .Chemical Reactions Analysis

Bendazac L-lysine strongly inhibits the depolymerization of hyaluronic acid solutions by OH. or O2.- radicals . This effect has been documented on the lens proteins of rats, rabbits, and pigs using nephelometry, electrophoresis, and electron microscopy .Physical And Chemical Properties Analysis

The molecular weight of Bendazac lysine is 428.5 g/mol . The molecular formula is C22H28N4O5 .Wissenschaftliche Forschungsanwendungen

Bendazac L-lysine: A Comprehensive Analysis of Scientific Research Applications

Cataract Treatment: Bendazac L-lysine has been reported to be effective in reducing the incidence of postoperative cataract development. Treatment with Bendazac L-lysine 500mg three times daily orally for 1 year showed promising results in patients undergoing closed vitrectomy and silicone oil injection for retinal detachment .

Diabetic Nephropathy Prevention: A study investigated the preventive and protective effects of Bendazac L-lysine on experimental early diabetic nephropathy (DN) rats, indicating its potential application in managing early stages of DN .

Anti-inflammatory Applications: As a non-steroidal anti-inflammatory drug (NSAID), Bendazac L-lysine is used in eye drops for the treatment of cataracts and as a topical cream for various inflammatory skin conditions such as dermatitis, eczema, hives, skin ulcers, etc .

Drug Complex Formation: Bendazac L-lysine is utilized to form ion-pair salt/complex with other drugs, enhancing their properties. For example, it has been used to form complexes with quercetin and rutin, which are flavonoids utilized as model drugs for BCS Class IV .

Lens Opacification Stabilization: Preliminary studies using objective photographic and densitometric methods have suggested that oral Bendazac L-lysine can stabilize the progression of lens opacification in patients with cataract .

Wirkmechanismus

Target of Action

Bendazac L-lysine, also known as Bendazac lysine, primarily targets proteins in the body . The compound’s principal action is to inhibit the denaturation of proteins . This effect has been particularly useful in managing and delaying the progression of ocular cataracts .

Mode of Action

Bendazac L-lysine interacts with its protein targets by inhibiting their denaturation . Denaturation is a process that alters the natural, functional structure of proteins, often leading to a loss of function. By inhibiting this process, Bendazac L-lysine helps to preserve the functional structure and activity of proteins .

Biochemical Pathways

It’s known that the compound impacts pathways related to protein denaturation . By inhibiting protein denaturation, Bendazac L-lysine can influence various downstream effects, such as delaying the progression of ocular cataracts .

Pharmacokinetics

Bendazac L-lysine exhibits good absorption when administered orally . The drug is primarily eliminated through metabolism, with more than 60% of the dose being excreted in the urine as 5-hydroxybendazac and its glucuronide . In patients with hepatic insufficiency, this metabolism is impaired, leading to a two-fold decrease in apparent plasma clearance .

Result of Action

The molecular and cellular effects of Bendazac L-lysine’s action primarily involve the preservation of protein structure and function . By inhibiting protein denaturation, the compound helps to maintain the natural, functional state of proteins. This has been shown to be beneficial in managing and delaying the progression of ocular cataracts .

Action Environment

The action, efficacy, and stability of Bendazac L-lysine can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the physiological state of the individual, such as the presence of hepatic or renal insufficiency

Safety and Hazards

Zukünftige Richtungen

Although Bendazac lysine has shown potential usefulness in managing the level of vision in patients with mild to moderate cataracts, further clinical studies using proven objective methods are required to fully establish its value in the management of this condition . The drug may be useful for delaying the progression of cataracts .

Eigenschaften

IUPAC Name |

2-(1-benzylindazol-3-yl)oxyacetic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOCFNMFLNFNIA-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bendazac lysine | |

CAS RN |

81919-14-4 | |

| Record name | L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81919-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazac lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081919144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, 2-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]acetate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZAC LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL7T957EGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

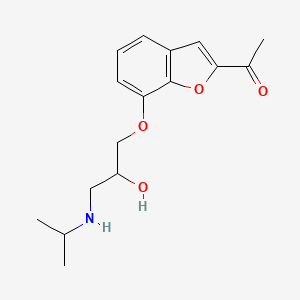

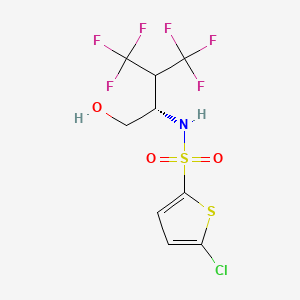

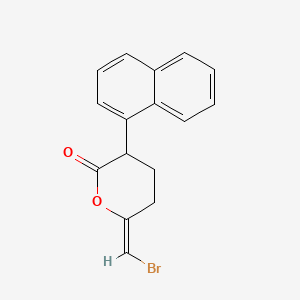

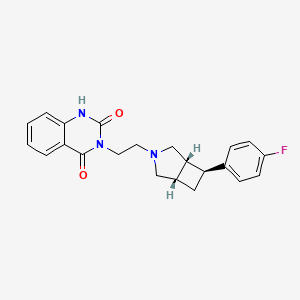

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action attributed to Bendazac lysine in the context of cataract treatment?

A1: Bendazac lysine's primary mechanism of action involves inhibiting protein denaturation. [, ] Cataracts are primarily thought to arise from the denaturation, aggregation, and subsequent precipitation of lens proteins. [] By preventing protein denaturation, Bendazac lysine may delay this process.

Q2: How does Bendazac lysine compare to other anti-cataract agents in terms of efficacy?

A2: While some studies suggest that Bendazac lysine may delay cataract progression, further research is needed to definitively establish its efficacy and compare it to other treatments. [] One study found that the effect of N-acetyl-carnosine eye drops, in a rat model of selenite-induced cataract, was comparable to that of both pirenoxine sodium and Bendazac lysine eye drops. []

Q3: Beyond cataracts, are there other potential therapeutic applications being investigated for Bendazac lysine?

A3: Yes, research suggests Bendazac lysine might have protective effects against diabetic peripheral neuropathy [] and early diabetic nephropathy [, ]. These effects are attributed to multiple mechanisms, including:

- Blood glucose regulation: Bendazac lysine may help regulate blood glucose levels, a crucial factor in diabetic complications. [, , ]

- Antioxidant activity: It exhibits antioxidant properties, combating oxidative stress associated with these conditions. [, , , , ]

- Inhibition of aldose reductase: Bendazac lysine inhibits this enzyme, which plays a role in diabetic complications. [, , , ]

- Reduction of advanced glycation end products: It may lower the levels of these harmful compounds implicated in diabetic complications. [, , ]

Q4: Are there any studies investigating the use of Bendazac lysine in preventing secondary cataract formation after intraocular lens (IOL) implantation?

A4: Yes, in vitro studies have shown that Bendazac lysine can inhibit the adhesion of human lens epithelial cells (HLE-B3) to polymethylmethacrylate (PMMA) IOLs. [] This suggests a potential benefit in preventing secondary cataract development after IOL implantation, though further in vivo studies are needed to confirm this effect.

Q5: What is the molecular formula and weight of Bendazac lysine?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Bendazac lysine. To obtain this information, it's recommended to refer to resources like PubChem or DrugBank.

Q6: Is there any spectroscopic data available characterizing Bendazac lysine's structure?

A6: The provided abstracts don't delve into the spectroscopic characterization of Bendazac lysine. Techniques like NMR, IR, and Mass spectrometry would be valuable in elucidating its structure.

Q7: How does Bendazac lysine's stability in eye drop formulations impact its use?

A7: Bendazac lysine eye drops can be formulated to be stable, ensuring reliable dosing and patient safety. [, ] Research has explored the use of various preservatives, stabilizers, and thickening agents to enhance stability and reduce irritation. [, ]

Q8: What strategies have been explored to improve the stability and bioavailability of Bendazac lysine formulations, particularly for oral administration?

A8: Studies have explored different formulation compositions for Bendazac lysine tablets using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [, ] These methods help identify excipients that don't interact negatively with the drug and optimize its stability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Bendazac lysine?

A9: Pharmacokinetic studies in humans have shown that Bendazac lysine is absorbed after oral administration, reaching peak plasma concentrations in about an hour. [] Approximately 5.5% of the drug is excreted unchanged in the urine within 24 hours. [] The remaining metabolic fate of Bendazac lysine requires further investigation.

Q10: Does Bendazac lysine cross the blood-retinal barrier, and if so, what implications does this have for its therapeutic use?

A10: Yes, Bendazac lysine has been shown to cross the blood-retinal barrier. [, ] This property is crucial for its potential in treating diabetic retinopathy and other ocular conditions affecting the retina.

Q11: What are the known side effects associated with Bendazac lysine administration?

A11: Bendazac lysine is generally well-tolerated. The most common side effects reported with oral administration are gastrointestinal disturbances, including dose-related laxative effects. [] Transient burning sensations are the most common complaint associated with eye drop application. [] Rarely, Bendazac lysine may be associated with hepatotoxicity. []

Q12: Are there any concerns regarding the long-term use of Bendazac lysine?

A12: Long-term safety data for Bendazac lysine is limited. While initial studies indicate good tolerability, further research is necessary to evaluate the potential for long-term adverse effects.

Q13: What analytical techniques are commonly employed to quantify Bendazac lysine in various matrices?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Bendazac lysine in biological samples and formulations. [, , , ] Various detection methods, including UV and fluorescence, can be coupled with HPLC.

Q14: Have any impurities been identified in Bendazac lysine formulations, and what is their significance?

A14: Yes, a novel process-related impurity has been identified in commercial Bendazac lysine eye drops using LC-ESI-QTOF/MS/MS and NMR techniques. [] Identifying and characterizing such impurities is essential for ensuring the safety and efficacy of the drug product.

Q15: What are some promising areas for future research on Bendazac lysine?

A15: Promising research avenues include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.